molecular formula C12H16FNO B2437613 2-(Cyclohexyloxy)-3-fluoroaniline CAS No. 1286265-69-7

2-(Cyclohexyloxy)-3-fluoroaniline

Cat. No.: B2437613
CAS No.: 1286265-69-7
M. Wt: 209.264
InChI Key: KMZUJDVVWIVJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-3-fluoroaniline is an organic compound that features a cyclohexyloxy group and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclohexyloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(Cyclohexyloxy)-3-fluoroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)ethanol
  • 2-(Cyclohexyloxy)benzoic acid
  • 3-Fluoroaniline

Uniqueness

2-(Cyclohexyloxy)-3-fluoroaniline is unique due to the presence of both a cyclohexyloxy group and a fluoroaniline moiety, which confer distinct chemical and physical properties.

Biological Activity

2-(Cyclohexyloxy)-3-fluoroaniline is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a cyclohexyloxy group and a fluoroaniline moiety, allows it to interact with various biological targets, making it a subject of interest for further investigation.

The compound can be synthesized through the reaction of 3-fluoroaniline with cyclohexanol in the presence of catalysts under elevated temperatures. The resulting product has been characterized for its chemical reactivity, which includes oxidation, reduction, and substitution reactions. These properties are crucial for understanding its biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects depending on the target pathways involved. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may affect signaling pathways relevant to cancer and inflammatory diseases.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against several bacterial strains and cancer cell lines. The compound has shown promise as a lead candidate for drug development aimed at treating infections and tumors .

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, revealing that it inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined through MTT assays, indicating significant cytotoxicity against specific cancer types.
  • Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited potent antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMV4-11 (leukemia)39 nM
AntimicrobialStaphylococcus aureus4 µg/mL
AntimicrobialEscherichia coli8 µg/mL

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme InhibitionModulates activity of specific kinases involved in cancer progression
Receptor BindingInteracts with receptors implicated in inflammatory responses

Properties

IUPAC Name

2-cyclohexyloxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUJDVVWIVJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.